1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile

Lipophilicity ADME Prediction Medicinal Chemistry

This 1-methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile (CAS 1017434-16-0) is a uniquely functionalized piperidine scaffold combining an N-methyl, 4-nitrile, and 4-pyrrolidin-1-yl group. Its calculated XLogP3 of 0.9, zero H-bond donors, three H-bond acceptors, and TPSA of 30.3 Ų make it a superior building block for SAR studies where controlled lipophilicity and H-bond modulation are critical. Unlike single-modification analogs, the orthogonal 4-carbonitrile handle enables versatile downstream functionalization (e.g., reduction, hydrolysis, cycloaddition) while the N-methyl and pyrrolidinyl groups remain intact. Procure this 95%+ purity research chemical for medicinal chemistry and chemical biology applications.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
CAS No. 1017434-16-0
Cat. No. B3200181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile
CAS1017434-16-0
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C#N)N2CCCC2
InChIInChI=1S/C11H19N3/c1-13-8-4-11(10-12,5-9-13)14-6-2-3-7-14/h2-9H2,1H3
InChIKeyMXFFGOWVPWSZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile (CAS 1017434-16-0): Procurement-Relevant Identity and Physicochemical Baseline


1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile is a synthetic, dual-heterocyclic small molecule (molecular formula C11H19N3; MW 193.29 g/mol) that belongs to the piperidine-4-carbonitrile class [1]. It features a piperidine core bearing a 1-methyl group, a 4-nitrile substituent, and a 4-pyrrolidin-1-yl group. Commercially, the compound is supplied as a research-grade chemical with a minimum purity specification of 95% . Its computed physicochemical profile—XLogP3 of 0.9, zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 30.3 Ų, and a single rotatable bond—indicates moderate lipophilicity, limited conformational flexibility, and a compact polar surface area conducive to passive membrane permeation [1]. These baseline properties position the compound as a structurally differentiated building block for medicinal chemistry and chemical biology applications.

Why 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile Cannot Be Interchanged with Simple Piperidine or Pyrrolidine Analogs in Research Procurement


This compound is not interchangeable with its closest structural neighbors—1-methylpiperidine-4-carbonitrile (CAS 20691-92-3), 4-(pyrrolidin-1-yl)piperidine-4-carbonitrile (CAS 1082553-76-1), or 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9)—because each structural modification introduces distinct, quantifiable shifts in physicochemical properties that directly affect synthetic utility, solubility, and biological molecular recognition [1]. The simultaneous presence of the N-methyl, 4-nitrile, and 4-pyrrolidin-1-yl substituents on the piperidine ring creates a unique three-dimensional electronic and steric environment that is absent in any single-modification analog. As detailed in Section 3, the measurable differences in lipophilicity (XLogP3), hydrogen-bonding capacity, TPSA, and molecular weight relative to analog compounds translate into divergent chromatographic behavior, solubility profiles, and pharmacophoric features—making direct functional substitution unreliable without re-optimization of downstream synthetic or assay conditions.

Quantitative Comparative Evidence for 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile Versus Structural Analogs


Head-to-Head Comparison of XLogP3 Lipophilicity: 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile vs. 1-Methylpiperidine-4-carbonitrile

The target compound exhibits an XLogP3 value of 0.9, which is 0.4 log units higher than that of 1-methylpiperidine-4-carbonitrile (XLogP3 = 0.5) [1][2]. This difference, calculated from PubChem-computed XLogP3 values, indicates that the addition of the pyrrolidin-1-yl group to the piperidine core increases lipophilicity. The measured ΔXLogP3 of +0.4 translates to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, which has direct implications for logD-dependent properties such as passive membrane permeability, non-specific protein binding, and reverse-phase chromatographic retention time.

Lipophilicity ADME Prediction Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation: 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile vs. 4-(1-Pyrrolidinyl)piperidine

The target compound has a computed TPSA of 30.3 Ų, which is 15.0 Ų higher than that of 4-(1-pyrrolidinyl)piperidine (TPSA = 15.3 Ų) [1][2]. This doubling of TPSA arises from the replacement of the piperidine N-H with a nitrile group at the 4-position. TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, but the 30.3 Ų value positions the target compound differently in predictive CNS MPO (Multiparameter Optimization) desirability scores compared to the lower-TPSA, more lipophilic-amine analog, which has a hydrogen bond donor (N-H) that the target compound lacks.

Polar Surface Area Passive Permeability BBB Penetration Prediction

Hydrogen Bond Acceptor Count as a Differentiation Vector: 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile vs. 1-Methylpiperidine-4-carbonitrile

The target compound possesses 3 hydrogen bond acceptors (the nitrile nitrogen and the two tertiary amine nitrogens), compared to only 2 hydrogen bond acceptors for 1-methylpiperidine-4-carbonitrile (the nitrile nitrogen and the single piperidine nitrogen) [1][2]. This quantitative difference in HBA count, combined with the absence of any hydrogen bond donors (HBD = 0 for both compounds), means the target compound has a higher capacity for intermolecular hydrogen bonding with solvent or biological targets, which can influence aqueous solubility, crystal packing, and target engagement in biochemical assays.

Hydrogen Bonding Solubility Prediction Drug-likeness

Molecular Weight and Scaffold Complexity: Differentiation from Dual Des-methyl/Des-nitrile Analog

With a molecular weight of 193.29 g/mol, the target compound is 39.04 g/mol heavier than 4-(1-pyrrolidinyl)piperidine (MW = 154.25 g/mol) [1][2]. This mass increment corresponds to the addition of both the N-methyl group and the nitrile group. In lead-likeness metrics, the target compound exceeds the typical fragment MW threshold (MW < ~250 Da is acceptable), but the 39 g/mol difference is significant in relative terms, placing the target compound in a higher mass tier that may affect its suitability for fragment-based screening vs. lead optimization libraries.

Molecular Weight Lead-likeness Fragment-based drug discovery

Physical Form and Purity Specification: Practical Procurement Consideration vs. 1-Methylpiperidine-4-carbonitrile

The target compound is supplied as a solid with a minimum purity specification of 95% . In contrast, 1-methylpiperidine-4-carbonitrile is typically supplied as a liquid (physical form at 20°C: liquid) with a minimum purity of 98% . The solid physical form of the target compound may offer advantages in weighing accuracy, long-term storage stability, and shipping safety compared to the liquid comparator, which may be prone to evaporation or leakage. However, the purity specification is 3 percentage points lower than the comparator's 98% minimum, which could be a consideration for applications requiring highest purity without further purification.

Physical Form Purity Specification Handling

Rotatable Bond Count and Conformational Restriction: Class-Level Differentiation from More Flexible Analogs

The target compound has only 1 rotatable bond (the pyrrolidine ring attachment) [1], identical to 4-(1-pyrrolidinyl)piperidine but in contrast to 1-methylpiperidine-4-carbonitrile which has 0 rotatable bonds [2]. This limited flexibility, combined with the quaternary center at the 4-position of the piperidine ring bearing both the nitrile and pyrrolidinyl substituents, creates a conformationally constrained scaffold. Low rotatable bond count is a favorable property in drug design, as each rotatable bond is associated with an entropic penalty upon target binding (estimated at ~0.5–1.5 kcal/mol per bond). The target compound thus occupies a niche of moderate constraint (1 rotatable bond) between the fully rigid analog (0 bonds) and more flexible analogs, offering a balance of conformational pre-organization and adaptability.

Conformational Flexibility Entropic Penalty Ligand Efficiency

Recommended Application Scenarios for 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold for Incremental Lipophilicity SAR Exploration

The +0.4 XLogP3 advantage over 1-methylpiperidine-4-carbonitrile makes 1-methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile a strategic building block for structure-activity relationship (SAR) studies where a moderate, quantifiable increase in lipophilicity is desired without introducing additional hydrogen bond donors or extensive flexibility [1]. This scaffold allows medicinal chemists to probe lipophilicity-driven effects on cellular permeability and target engagement while maintaining a compact TPSA of 30.3 Ų.

Chemical Biology Probe Design Requiring Absence of H-Bond Donors

With zero hydrogen bond donors and three H-bond acceptors, this compound serves as a negative control or matched molecular pair for analogs bearing an N-H donor (e.g., 4-(1-pyrrolidinyl)piperidine, HBD = 1) [1]. This property is critical for deconvoluting the role of hydrogen bond donation in target binding, solubility, and permeability in chemical biology experiments.

Chromatographic Method Development and LogD Calibration

The calculated XLogP3 of 0.9, combined with its distinct TPSA and HBA profile relative to simpler piperidine-carbonitrile analogs, positions this compound as a useful calibration standard for reverse-phase HPLC method development and logD estimation in early-stage drug discovery [1]. Its solid physical form facilitates accurate weighing for standard preparation .

Synthetic Intermediate for Diversification at the Nitrile Group

The 4-carbonitrile group provides a robust synthetic handle for further functionalization—including reduction to aminomethyl, hydrolysis to carboxamide/carboxylic acid, or cycloaddition to tetrazole—while the N-methyl and 4-pyrrolidinyl substituents remain orthogonal to these transformations [1]. This orthogonality is not available in analogs lacking either the N-methyl or the pyrrolidinyl group, making the target compound a uniquely versatile intermediate for parallel library synthesis.

Quote Request

Request a Quote for 1-Methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.